Phenyl(phenylsulfanyl)mercury
Description
Properties
CAS No. |
5980-94-9 |
|---|---|
Molecular Formula |
C12H10HgS |
Molecular Weight |
386.87 g/mol |
IUPAC Name |
phenyl(phenylsulfanyl)mercury |
InChI |
InChI=1S/C6H6S.C6H5.Hg/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h1-5,7H;1-5H;/q;;+1/p-1 |
InChI Key |
BXABFRUEXUYPJR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S[Hg]C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Phenylsulfanyl Mercury and Analogous Organomercurials Bearing Phenyl and Phenylthio Moieties
Targeted Synthesis Strategies for Phenyl(phenylsulfanyl)mercury
The specific synthesis of this compound, with its distinct phenyl and phenylthio groups attached to a mercury atom, necessitates precise bond-forming reactions. The following sections outline plausible, though not explicitly documented, synthetic pathways based on known organometallic principles.
Reactions Involving Lithium Phenylsulfanide and Mercury(II) Precursors
A logical approach to forming the sulfur-mercury (S-Hg) bond in the target molecule is through the reaction of a suitable mercury electrophile with a sulfur-based nucleophile. Lithium phenylsulfanide (lithium thiophenolate), generated from the deprotonation of thiophenol, serves as a potent phenylthio-group donor.
This method would likely involve the reaction of a phenylmercury(II) precursor, such as phenylmercury(II) chloride, with lithium phenylsulfanide. The lithium cation would be eliminated along with the chloride anion, forming lithium chloride as a byproduct and yielding the desired this compound.
Hypothetical Reaction Scheme: C₆H₅HgCl + C₆H₅SLi → C₆H₅HgSC₆H₅ + LiCl
Methodologies Utilizing Phenylmercury (B1218190) Halides and Bis(phenylsulfanyl)methyllithium
Investigation of Reaction Conditions and Stoichiometric Control for Optimal Yields
For reactions like the one proposed with lithium phenylsulfanide, precise control over reaction conditions would be critical for maximizing the yield and purity of this compound. Key parameters to investigate would include:
Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether would be essential to prevent the decomposition of the highly reactive lithium reagents. These solvents are also effective at solvating the organometallic intermediates.
Temperature: These reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.
Stoichiometry: A 1:1 molar ratio of the phenylmercury halide to the lithium phenylsulfanide would be theoretically required. Careful, dropwise addition of one reagent to the other would likely be necessary to prevent the formation of undesired byproducts.
Atmosphere: A dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the quenching of the organolithium reagent by atmospheric moisture and oxygen.
Broader Approaches to Organomercury Compounds Relevant to this compound Derivatives
The synthesis of the phenyl-mercury bond is a foundational step in preparing precursors for compounds like this compound. Two general and widely used methods for this purpose are alkylation/arylation with organometallic reagents and direct mercuration of aromatic rings.
Alkylation Processes Employing Grignard Reagents and Organolithium Compounds
A primary route for forming carbon-mercury bonds involves the reaction of a mercury(II) halide with a carbon-based nucleophile, such as a Grignard reagent or an organolithium compound. nih.govlibretexts.org These reagents effectively transfer an alkyl or aryl group to the mercury center.
Grignard Reagents: Phenylmagnesium bromide, a common Grignard reagent, can react with mercury(II) chloride. Depending on the stoichiometry, this can yield either phenylmercury(II) chloride or diphenylmercury (B1670734). nih.gov For instance, using two equivalents of the Grignard reagent leads to the formation of diphenylmercury. nih.gov
Organolithium Reagents: Organolithium reagents, which are generally more reactive than their Grignard counterparts, are also excellent for this transformation. wikipedia.orgmt.com Phenyllithium can react with a mercury(II) halide to form the corresponding phenylmercury compound. These reactions are highly effective but must be performed under strict anhydrous and inert conditions due to the high reactivity and basicity of organolithium compounds. masterorganicchemistry.comyoutube.com
Table 1: General Reactions for Aryl-Mercury Bond Formation
| Reagent Type | General Reaction | Product Type | Key Conditions |
|---|---|---|---|
| Grignard Reagent | 2 C₆H₅MgBr + HgCl₂ → (C₆H₅)₂Hg + 2 MgBrCl | Diarylmercury | Diethyl ether or THF solvent nih.govlibretexts.org |
| Organolithium Reagent | C₆H₅Li + HgCl₂ → C₆H₅HgCl + LiCl | Arylmercury Halide | Anhydrous, aprotic solvent; inert atmosphere wikipedia.orgmt.com |
Mercuration of Aromatic Systems as a Precursor Strategy
Direct mercuration is an electrophilic aromatic substitution reaction where an electrophilic mercury species attacks an aromatic ring, replacing a hydrogen atom. libretexts.orgbyjus.com This method is particularly useful for introducing a mercury-containing group onto an aromatic system.
Electron-rich aromatic compounds, such as phenol (B47542) or aniline, readily undergo mercuration with reagents like mercury(II) acetate (B1210297), Hg(O₂CCH₃)₂. nih.gov For less reactive substrates like benzene (B151609), the reaction can still be achieved, often requiring a catalyst or more forcing conditions. youtube.com The initial product is typically an arylmercury acetate, which can be easily converted to the corresponding arylmercury halide by treatment with a sodium halide salt. nih.gov This provides a direct route to the phenylmercury halide precursors needed for subsequent reactions.
The mechanism involves the attack of the aromatic π-system on the electrophilic mercury species, forming a positively charged intermediate known as an arenium ion, which then loses a proton to restore aromaticity. byjus.commsu.edu
Table 2: Electrophilic Mercuration of Benzene
| Reagent | Reaction | Product |
|---|---|---|
| Mercury(II) Acetate | C₆H₆ + Hg(O₂CCH₃)₂ → C₆H₅HgO₂CCH₃ + CH₃COOH | Phenylmercury(II) acetate |
| Subsequent Halogenation | C₆H₅HgO₂CCH₃ + NaCl → C₆H₅HgCl + NaO₂CCH₃ | Phenylmercury(II) chloride |
Utility of Diazonium Salts in Arylmercury Compound Synthesis
The synthesis of arylmercury compounds, particularly those containing a phenyl group, frequently leverages the reactivity of aryl diazonium salts. This method, known as the Nesmeyanov reaction, provides a reliable route to organomercury halides, which serve as versatile intermediates for further functionalization. The core of this strategy involves the preparation of an arylmercuric halide, such as phenylmercuric chloride, from a corresponding diazonium salt. This intermediate can then be used to synthesize more complex structures like this compound.
Stage 1: Synthesis of Phenylmercuric Chloride via a Diazonium Salt
The synthesis begins with the diazotization of an aromatic amine, such as aniline. The amine is treated with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5°C) to produce an aqueous solution of the corresponding diazonium salt, in this case, benzenediazonium (B1195382) chloride. orgsyn.orgresearchgate.net
This cold diazonium salt solution is then treated with a solution of mercuric chloride (HgCl₂). orgsyn.org This results in the precipitation of a stable, often yellow, diazonium-mercuric chloride double salt (ArN₂Cl·HgCl₂). orgsyn.org The formation of this intermediate is a key step, as these double salts are generally more stable than the simple diazonium salts, although they can be explosive when heated and should be handled with care. orgsyn.org
The isolated double salt is then decomposed to replace the diazonium group with a chloromercuri (-HgCl) group. This is typically achieved by suspending the salt in a solvent like acetone (B3395972) and adding a reducing agent, most commonly copper powder. orgsyn.orgorgsyn.org The copper facilitates the reductive loss of nitrogen gas (N₂) and the formation of a carbon-mercury bond, yielding phenylmercuric chloride. orgsyn.org The crude product can then be purified by extraction and recrystallization. orgsyn.org
Stage 2: Synthesis of this compound
With phenylmercuric chloride in hand, the subsequent synthesis of this compound is achieved through a nucleophilic substitution reaction. Phenylmercuric chloride is reacted with thiophenol (C₆H₅SH). Thiophenols are known to be highly nucleophilic, especially when deprotonated to form the thiophenolate anion (C₆H₅S⁻). wikipedia.org The reaction involves the displacement of the chloride on the mercury atom by the sulfur of the thiophenol, forming a stable mercury-sulfur bond and yielding the final product, this compound.
This method's utility extends to analogous compounds. By starting with substituted anilines, a variety of substituted phenylmercuric chlorides can be prepared. Similarly, reacting these intermediates with different substituted thiophenols allows for the synthesis of a wide range of organomercurials bearing diverse phenyl and phenylthio moieties.
Table of Compounds
Advanced Spectroscopic and Structural Characterization in Phenyl Phenylsulfanyl Mercury Research
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single crystal X-ray diffraction stands as the unequivocal method for determining the precise solid-state structure of a molecule. While the specific crystal structure of Phenyl(phenylsulfanyl)mercury is not widely published, data from closely related organomercury compounds provide a strong basis for predicting its molecular geometry.
For instance, the crystal structure of phenyl(bromodichloromethyl)mercury reveals a nearly linear coordination at the mercury atom, with a C-Hg-C bond angle of 179°. wikipedia.org Similarly, studies on other mercury(II) complexes with sulfur-containing ligands, such as bis[N-(phenyl)-4-nitrothiobenzamidato]mercury(II), show a perfectly linear S-Hg-S arrangement with a bond angle of 180°. researchgate.net The adduct of mercury dimethoxide and phenyl isothiocyanate also displays a nearly linear S-Hg-S angle of 175°. rsc.org
Based on these findings, the this compound molecule is anticipated to adopt a two-coordinate, nearly linear geometry around the central mercury atom, with the phenyl and phenylsulfanyl groups positioned on opposite sides. The C-Hg-S bond angle is expected to be close to 180°. The Hg-C bond length would be comparable to the ~2.05 Å observed in related phenylmercury (B1218190) compounds, and the Hg-S bond length would be in the range of 2.33-2.40 Å.
Table 1: Predicted Molecular Geometry Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Value | Reference Compound(s) |
| Coordination Geometry | Linear | Phenyl(trichloromethyl)mercury (B1584556) wikipedia.org, Bis[N-(phenyl)-4-nitrothiobenzamidato]mercury(II) researchgate.net |
| C-Hg-S Bond Angle | ~180° | Phenyl(trichloromethyl)mercury wikipedia.org, Mercury-isothiocyanate adduct rsc.org |
| Hg-C Bond Length | ~2.05 Å | Phenyl(trichloromethyl)mercury wikipedia.org |
| Hg-S Bond Length | ~2.33 Å | Mercury-isothiocyanate adduct rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is indispensable for confirming the structure of molecules in solution. By analyzing the chemical shifts and coupling constants of various nuclei, a complete picture of the molecular framework can be assembled.
In the ¹H NMR spectrum of this compound, the aromatic protons of the phenyl and phenylsulfanyl rings are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. core.ac.uksigmaaldrich.compitt.eduresearchgate.net The protons on the phenyl ring directly bonded to the mercury atom and those on the phenylsulfanyl ring will likely exhibit distinct multiplets due to their different electronic environments. The integration of these signals would correspond to the ten protons of the two phenyl rings.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H (C₆H₅Hg-) | 7.20 - 7.60 | Multiplet |
| Phenylsulfanyl-H (-SC₆H₅) | 7.00 - 7.40 | Multiplet |
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbons of this compound are expected to appear in the range of 120-150 ppm. core.ac.ukoregonstate.edulibretexts.orgwisc.edu The carbon atom directly attached to the mercury (ipso-carbon) will show a characteristic chemical shift, often broadened and with satellite peaks due to coupling with the ¹⁹⁹Hg nucleus. The carbons of the phenylsulfanyl group will also have distinct signals, with the carbon attached to sulfur showing a specific downfield shift.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-Hg (ipso) | ~170 - 180 |
| Phenyl C (ortho, meta, para) | 125 - 140 |
| C-S (ipso) | ~135 - 145 |
| Phenylsulfanyl C (ortho, meta, para) | 125 - 135 |
For this compound, ¹⁹⁹Hg NMR spectroscopy is the most relevant heteronuclear NMR technique. The ¹⁹⁹Hg nucleus (I=1/2, 16.87% natural abundance) has a very wide chemical shift range, making it highly sensitive to the electronic environment around the mercury atom. The ¹⁹⁹Hg chemical shift for this compound would provide direct insight into the nature of the C-Hg and S-Hg bonds. While specific data for this compound is scarce, studies on related diarylmercury compounds show that the chemical shifts are significantly influenced by the nature of the aromatic substituents.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular vibrations within a compound.
The FT-IR and Raman spectra of this compound are expected to be dominated by the vibrations of the two aromatic rings. Characteristic bands include:
Aromatic C-H stretching: These vibrations typically appear at high wavenumbers, in the range of 3100-3000 cm⁻¹. rsc.orgresearchgate.netnih.gov
Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring framework. researchgate.netnih.gov
Aromatic C-H in-plane and out-of-plane bending: These vibrations give rise to a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹). Strong out-of-plane bending bands for monosubstituted benzene (B151609) rings are typically found between 770-730 cm⁻¹ and 710-690 cm⁻¹. researchgate.net
C-S stretching: The C-S stretching vibration is expected to be a weak to medium intensity band in the range of 700-600 cm⁻¹.
Hg-C and Hg-S stretching: These vibrations occur at very low frequencies, typically below 400 cm⁻¹, and are more readily observed in the Raman spectrum. nih.govresearchgate.netnicoletcz.cz
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |
| C-H Out-of-Plane Bend | 770 - 690 | FT-IR |
| C-S Stretch | 700 - 600 | FT-IR, Raman (weak) |
| Hg-C Stretch | < 400 | Raman |
| Hg-S Stretch | < 400 | Raman |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 386.86 g/mol . chemsrc.comnih.gov
Upon electron impact ionization, organomercury compounds typically undergo characteristic fragmentation pathways. nih.govnist.govmiamioh.eduraco.cat For this compound, the primary fragmentation steps are expected to be:
Cleavage of the Hg-C or Hg-S bond: This leads to the formation of the phenylmercury cation ([C₆H₅Hg]⁺, m/z 277) and a phenylsulfanyl radical, or the phenylsulfanylmercury cation ([C₆H₅SHg]⁺) and a phenyl radical.
Loss of the mercury atom: The molecular ion can extrude a neutral mercury atom to form a diphenyl sulfide (B99878) cation ([C₁₂H₁₀S]⁺, m/z 186).
Fragmentation of the organic moieties: The resulting organic cations will further fragment. For example, the phenyl cation ([C₆H₅]⁺, m/z 77) is a common fragment.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| Ion Fragment | Formula | Predicted m/z |
| Molecular Ion | [C₁₂H₁₀HgS]⁺ | 386 (isotope pattern) |
| Phenylmercury Cation | [C₆H₅Hg]⁺ | 277 (isotope pattern) |
| Diphenyl Sulfide Cation | [C₁₂H₁₀S]⁺ | 186 |
| Phenylsulfanyl Cation | [C₆H₅S]⁺ | 109 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a sample, which is crucial for verifying its empirical formula. This analytical method is predicated on the combustion of a small, precisely weighed amount of the substance, followed by the detection and quantification of the resulting combustion products. The data obtained are then used to calculate the percentage by mass of each element present in the original compound.
In the context of this compound research, elemental analysis serves as a fundamental check of purity and structural integrity. By comparing the experimentally determined elemental percentages with the theoretically calculated values based on the proposed molecular formula (C₁₂H₁₀HgS), researchers can confirm the successful synthesis of the target compound and rule out the presence of significant impurities.
Detailed Research Findings
The theoretical percentages for Carbon (C), Hydrogen (H), Sulfur (S), and Mercury (Hg) in this compound are presented in the data table below. The validation process would involve a meticulous comparison of these theoretical values with the percentages obtained from experimental analysis. A close correlation between the found and calculated values, typically within a narrow margin of error (e.g., ±0.4%), would provide strong evidence for the correct elemental composition and, by extension, the empirical formula of the synthesized this compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 37.35 |
| Hydrogen | H | 2.61 |
| Mercury | Hg | 51.99 |
| Sulfur | S | 8.31 |
This table underscores the expected elemental makeup of this compound. Any significant deviation from these values in an experimental setting would prompt further investigation into the purity of the sample or the possibility of an alternative reaction product.
Theoretical and Computational Chemistry Studies of Phenyl Phenylsulfanyl Mercury and Relevant Analogues
Application of Quantum Mechanical Methods: Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and ground state properties of molecules with a favorable balance of computational cost and accuracy. DFT methods are employed to calculate key geometrical parameters such as bond lengths and bond angles, as well as vibrational frequencies, which can be compared with experimental data where available.
For organomercury compounds, DFT calculations are crucial for understanding the geometry around the mercury center. Most organomercury compounds with Hg(II) adopt a linear or near-linear C-Hg-X geometry. wikipedia.org In the absence of specific DFT data for Phenyl(phenylsulfanyl)mercury, we can infer properties from studies on analogous compounds. For instance, DFT calculations on various organomercury compounds have been performed to assess the performance of different functionals in predicting their structures and properties. orientjchem.org
A study on S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate, while not a direct analogue, demonstrates the utility of DFT in correlating calculated and experimental structural parameters. The regression coefficients for bond lengths and bond angles were found to be high, indicating a strong correlation between theoretical and experimental values, with slight discrepancies attributed to the difference in phase between gas-phase calculations and solid-state experimental data. orientjchem.org
Table 1: Representative DFT Calculated Geometrical Parameters for Organomercury Analogues
| Compound/Fragment | Bond/Angle | Calculated Value | Reference |
| Hg(SR)n motifs | Hg-S bond length | 2.3-2.7 Å | researchgate.net |
| Phenyl-amide derivative | Phenyl ring tilt angle | 59.6° | nih.gov |
| S-benzyl dithiocarbazate derivative | N7-C15 bond length | (Slightly longer than typical) | orientjchem.org |
| S-benzyl dithiocarbazate derivative | C8-C9-Cl13 bond angle | < 2° deviation from exp. | orientjchem.org |
This table presents a generalized view based on findings for various organometallic and organic compounds due to the lack of specific data for this compound.
Electronic Structure and Bonding Analysis
To gain a deeper understanding of the chemical bonding and reactivity of this compound, more advanced computational analyses are employed, including Frontier Molecular Orbital (HOMO-LUMO) theory, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM).
Frontier Molecular Orbital (HOMO-LUMO) Theory for Electronic Transitions and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For this compound, the HOMO is expected to have significant contributions from the phenyl and phenylsulfanyl groups, particularly the sulfur lone pairs and the aromatic pi systems. The LUMO is likely to be centered on the mercury atom and the antibonding orbitals associated with the Hg-C and Hg-S bonds. Electronic transitions, such as those observed in UV-Vis spectroscopy, can be rationalized as promotions of electrons from the HOMO to the LUMO.
In a study of a pyrazolo[3,4-d]pyrimidine derivative, DFT calculations of the HOMO-LUMO gap indicated that the molecule is chemically reactive. researchgate.net The spatial separation of the HOMO and LUMO in phenazine-based dyes, as revealed by DFT, is crucial for their function in dye-sensitized solar cells, demonstrating the predictive power of FMO theory. researchgate.net
Table 2: Illustrative HOMO-LUMO Data for Analogue Systems
| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | (Not specified) | (Not specified) | Small | Chemically reactive | nih.gov |
| Phenazine-based dyes | (Varies) | (Varies) | (Varies) | Suitable for electron transfer | researchgate.net |
Specific HOMO-LUMO energy values for this compound are not available in the searched literature; this table illustrates the type of data obtained from such analyses.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the calculated wave function into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. rsc.org NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity. For this compound, NBO analysis would be instrumental in characterizing the nature of the Hg-C and Hg-S bonds, including their covalent and ionic character, and the extent of lone pair donation from the sulfur atom to adjacent antibonding orbitals.
The Quantum Theory of Atoms in Molecules (QTAIM) offers another powerful method for analyzing chemical bonds based on the topology of the electron density. wikipedia.org By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals). QTAIM is particularly useful for characterizing weak interactions and for providing a rigorous definition of an atom within a molecule. wikipedia.orgrsc.org For the Hg-S bond in this compound, a QTAIM analysis would provide quantitative measures of its strength and nature. researchgate.net
Table 3: Key NBO and QTAIM Descriptors and Their Interpretations
| Analysis | Descriptor | Interpretation | Relevance to this compound |
| NBO | Second-order perturbation energy (E(2)) | Strength of donor-acceptor (hyperconjugative) interactions. | Quantifies electron delocalization from sulfur lone pairs to Hg-C antibonding orbitals. |
| NBO | Natural atomic charges | Distribution of charge within the molecule. | Indicates the polarity of the Hg-C and Hg-S bonds. |
| QTAIM | Electron density at BCP (ρ) | Strength of the bond. | Higher ρ suggests a stronger Hg-S bond. |
| QTAIM | Laplacian of electron density at BCP (∇²ρ) | Nature of the bond (∇²ρ < 0 for shared-shell, ∇²ρ > 0 for closed-shell). | Characterizes the covalent vs. ionic nature of the Hg-S interaction. |
Computational Exploration of Reaction Mechanisms and Kinetics
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.
Potential Energy Surface Mapping of Transformation Processes
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. scribd.com By mapping the PES, chemists can identify the most likely pathways for a chemical reaction, from reactants to products, passing through transition states and intermediates. For this compound, a PES could be constructed to explore various transformation processes, such as ligand exchange reactions or decomposition pathways. The PES would reveal the minimum energy path for a given reaction, providing a detailed, step-by-step view of the molecular transformations. researchgate.net
Theoretical Characterization of Transition States and Activation Barriers
A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. scribd.com The energy difference between the reactants and the transition state is the activation barrier, which is a critical determinant of the reaction rate. Computational methods, particularly DFT, are widely used to locate transition state structures and calculate their energies.
For reactions involving this compound, such as its formation from diphenylmercury (B1670734) and thiophenol, or its subsequent reactions, theoretical characterization of the transition states would provide crucial information about the feasibility and kinetics of these processes. For example, in the reaction of thiols with aldehydes to form thioesters, a process analogous to potential reactions of this compound precursors, DFT calculations have been used to map the potential energy surface and identify the key transition states. researchgate.net
Table 4: Illustrative Data from a Hypothetical Reaction Coordinate Calculation
| Species | Relative Energy (kcal/mol) | Key Structural Features |
| Reactants (e.g., Diphenylmercury + Thiophenol) | 0 | Separated molecules |
| Pre-reaction Complex | -5 | Weakly interacting reactants |
| Transition State | +20 | Partially formed Hg-S bond, partially broken Hg-C bond |
| Intermediate | +2 | A stable species along the reaction path |
| Product Complex | -10 | Weakly interacting products |
| Products (e.g., this compound + Benzene) | -15 | Separated products |
This table is a hypothetical representation of the type of data obtained from a potential energy surface calculation for a reaction involving this compound.
Applications in Advanced Organic Synthesis and Catalysis Within Academic Research
Role of Phenyl(phenylsulfanyl)mercury as a Reagent or Intermediate in Complex Organic Synthesis
While this compound itself has a limited footprint in reported complex syntheses, its structure suggests a dual reactivity. It could potentially serve as a synthon for delivering either a phenyl group (C₆H₅) or a phenylsulfanyl group (SC₆H₅) in various chemical reactions. Organomercury compounds are valued as versatile reagents due to the well-behaved nature of the Hg-C bond cleavage. wikipedia.org For instance, related phenylmercury (B1218190) compounds like phenylmercuric acetate (B1210297) have been used as catalysts and reagents in various transformations, including the synthesis of other organometallic compounds and in certain polymerization processes. wikipedia.orggoogle.com The presence of the thiophenol moiety in this compound introduces the possibility of leveraging the mercury-sulfur bond, a feature that is critical in biological contexts due to mercury's high affinity for sulfhydryl groups in enzymes. libretexts.org This suggests potential applications in reactions where controlled transfer of a sulfur-containing fragment is desired.
Development and Mechanistic Study of Mercury(II)-Catalyzed Reactions
Mercury(II) salts are powerful Lewis acids that can activate unsaturated bonds like alkenes and alkynes, making them susceptible to nucleophilic attack. This property has been harnessed to develop a wide array of catalytic reactions, particularly in the synthesis of complex cyclic molecules that are otherwise difficult to access. nih.govbeilstein-journals.org
In the realm of organophosphorus chemistry, mercury(II)-mediated reactions have been shown to facilitate the formation of carbon-phosphorus bonds with a high degree of control. A notable example is the synthesis of α-phosphorylated pyrrolidines. The cyclization process, mediated by mercury(II) salts, proceeds in a regio- and stereoselective manner, with the specific outcome being highly dependent on the reaction conditions. researchgate.net This demonstrates the capacity of mercury catalysts to orchestrate complex bond formations involving heteroatoms like phosphorus.
| Reaction Type | Substrate Type | Key Feature | Product | Reference |
|---|---|---|---|---|
| Cyclization/Phosphorylation | Unsaturated Amines | Regio- and stereoselective C-P bond formation | α-Phosphorylated Pyrrolidines | researchgate.net |
The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, and mercury(II) salts have proven to be exceptionally effective catalysts for these transformations. nih.govresearchgate.net They mediate the intramolecular cyclization of unsaturated compounds, leading to a diverse range of heterocyclic and carbocyclic structures, often with high stereoselectivity. nih.govbeilstein-journals.org This methodology has been successfully applied to the synthesis of natural products and other complex molecular frameworks. beilstein-journals.org The reactions often proceed under mild conditions and can be performed with either stoichiometric or catalytic amounts of the mercury(II) salt. nih.gov
Mercury(II) triflate (Hg(OTf)₂), mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂), and mercury(II) acetate (Hg(OAc)₂) are commonly employed catalysts. They have been used to synthesize a variety of heterocycles, including furan (B31954) derivatives, 1,4-dihydroquinolines, and stereoselective tetrahydropyrans. nih.govbeilstein-journals.org For example, the Hg(OTf)₂-catalyzed cyclization of methyl-substituted allenes provides an efficient route to polycyclic ethers. nih.govbeilstein-journals.org
| Catalyst | Substrate Type | Product Heterocycle | Key Feature | Reference |
|---|---|---|---|---|
| Hg(OTf)₂ | Allenes and Alkynes | Tetrahydropyrans, Polycyclic Ethers | High stereoselectivity | nih.govbeilstein-journals.org |
| Hg(OTf)₂ | Tosylanilinoallyl Acetals | 1,4-Dihydroquinolines | Formation of a quaternary carbon center | nih.govbeilstein-journals.org |
| Hg(TFA)₂ | C-glycosyl Amino Acid Derivatives | α-ᴅ-C-glycopyranosyl Amino Acids | Stereoselective cyclization | nih.govbeilstein-journals.org |
| Hg(OAc)₂ | Hydroxy-alkene Derivatives | α-ᴅ-Ribose Derivatives | High stereoselectivity (α/β 95:5) | beilstein-journals.org |
The A3 coupling (Aldehyde-Alkyne-Amine) is a powerful multicomponent reaction that forges a propargylamine (B41283) scaffold in a single step. wikipedia.org Research has shown that various metals, including mercury, can catalyze this transformation. mdpi.com The catalytic cycle is generally understood to proceed through several key steps. researchgate.netnih.gov
First, the mercury catalyst activates the terminal alkyne by forming a mercury acetylide complex, which increases the acidity of the alkyne's C-H bond. mdpi.comnih.gov Concurrently, the aldehyde and amine undergo condensation to form an imine or an iminium ion. The final step involves the nucleophilic addition of the mercury acetylide to the imine, which forms the new carbon-carbon bond of the propargylamine product and regenerates the mercury catalyst for the next cycle. wikipedia.orgresearchgate.net While catalysts based on copper, gold, and silver are more common, the ability of mercury to facilitate this reaction highlights its versatility in promoting C-H activation and C-C bond formation. wikipedia.orgmdpi.com
Strategies for Stereoselective and Regioselective Carbon-Carbon and Carbon-Heteroatom Bond Construction Utilizing Organomercury Species
Achieving high levels of regio- and stereoselectivity is a central goal in modern organic synthesis. amrita.edu Organomercury reagents and catalysts have been instrumental in developing strategies to control the formation of specific carbon-carbon and carbon-heteroatom bonds.
For instance, the stereoselective synthesis of tetrahydropyran (B127337) derivatives via Hg(OTf)₂-catalyzed cyclization showcases the ability to control the spatial arrangement of newly formed C-C and C-O bonds. nih.govbeilstein-journals.org In this reaction, the catalyst directs the cyclization of allenes to yield polycyclic ethers with excellent stereocontrol. nih.gov
The construction of carbon-heteroatom bonds has also been achieved with high regioselectivity. An efficient method for synthesizing ketimines involves the regioselective Hg(I)-catalyzed hydroamination of terminal acetylenes with anilines. nih.gov This reaction forms a C-N bond with complete atom economy. The resulting imine can then be used in a subsequent Pd(II)-catalyzed cyclization to form 2-substituted indoles, demonstrating a powerful one-pot, two-step process that constructs both C-N and C-C bonds with precision. nih.gov Furthermore, as mentioned previously, the mercury-mediated synthesis of α-phosphorylated pyrrolidines is a clear example of regioselective C-P bond construction. researchgate.net
| Bond Type | Reaction | Catalyst/Reagent | Selectivity | Product Class | Reference |
|---|---|---|---|---|---|
| C-C / C-O | Intramolecular Cyclization | Hg(OTf)₂ | Stereoselective | Tetrahydropyrans | nih.govbeilstein-journals.org |
| C-N | Intermolecular Hydroamination | Hg(I) salts (e.g., Hg₂Cl₂) | Regioselective | Ketimines | nih.gov |
| C-P | Intramolecular Cyclization/Phosphorylation | Hg(II) salts | Regio- and Stereoselective | α-Phosphorylated Pyrrolidines | researchgate.net |
Environmental Research Perspectives on Organomercury Compounds: Investigating Environmental Fate and Transformation Mechanisms
Research on the Biogeochemical Cycling of Organomercury Species in Natural Systems
The biogeochemical cycling of mercury is a complex process involving atmospheric transport, deposition, and transformations within terrestrial and aquatic ecosystems. nih.govmit.edursc.orgnih.govescholarship.org Organomercury compounds, once introduced into the environment, participate in this cycle, influencing their distribution and potential impact.
Studies on Atmospheric Transport and Deposition of Organomercury Compounds
The atmospheric transport of mercury is a key process in its global distribution. mit.eduescholarship.org Mercury is emitted into the atmosphere from both natural and anthropogenic sources in various forms, including gaseous elemental mercury (GEM), gaseous oxidized mercury (GOM), and particulate-bound mercury (PBM). copernicus.org While specific data on the atmospheric transport of Phenyl(phenylsulfanyl)mercury is not available, research on other organomercury compounds, such as phenylmercury (B1218190) acetate (B1210297), indicates they can be released into the atmosphere. nih.gov
The form in which mercury is released influences its atmospheric lifetime and transport distance. GEM has a longer atmospheric residence time, allowing for long-range transport, while GOM and PBM are more readily removed from the atmosphere through wet and dry deposition. copernicus.orgwisc.edu It is plausible that this compound, being a larger molecule, would likely be associated with particulate matter and thus have a shorter atmospheric lifetime, leading to deposition closer to its source. Studies have shown that atmospheric deposition is a significant source of mercury to both terrestrial and aquatic environments. copernicus.orgnih.govnih.gov
Table 1: Atmospheric Deposition of Mercury Species
| Deposition Type | Description | Relevant Mercury Species |
| Wet Deposition | Removal of atmospheric mercury through precipitation (rain, snow, fog). | Gaseous Oxidized Mercury (GOM), Particulate-Bound Mercury (PBM) |
| Dry Deposition | Gravitational settling and uptake of mercury by surfaces. | Gaseous Elemental Mercury (GEM), Gaseous Oxidized Mercury (GOM), Particulate-Bound Mercury (PBM) |
This table presents a generalized overview of atmospheric mercury deposition processes.
Research on Distribution and Speciation in Aquatic and Terrestrial Environments
Once deposited, the distribution and speciation of organomercury compounds are governed by the physicochemical and biological conditions of the environment. In aquatic systems, the partitioning of mercury between dissolved and particulate phases is a critical factor influencing its fate. mdpi.com The presence of organic matter and sulfide (B99878) can significantly affect the speciation and bioavailability of mercury. nih.govnih.gov
For this compound, its relatively low water solubility would likely lead to its association with sediments and particulate matter in aquatic environments. In terrestrial systems, organomercury compounds can be retained in soils, with their mobility influenced by factors such as soil type, organic matter content, and pH. nih.gov Studies on phenylmercury compounds have shown their presence in various environmental matrices, including water and biological samples. nih.gov
Mechanistic Research into the Environmental Transformation of Organomercury Compounds
The environmental transformation of organomercury compounds is a key determinant of their persistence and toxicity. These transformations can be mediated by both biological and non-biological processes.
Investigation of Biotic and Abiotic Methylation and Demethylation Processes
Methylation is a crucial process that converts inorganic mercury into the more toxic and bioaccumulative methylmercury (B97897). This process is primarily carried out by anaerobic microorganisms, such as sulfate-reducing bacteria. nih.govfrontiersin.org Conversely, demethylation is the process by which methylmercury is converted back to inorganic mercury. nih.gov
While research has heavily focused on the methylation of inorganic mercury, the potential for other organomercury compounds to undergo transformation is recognized. Phenylmercury compounds can be degraded in the environment, although the specific pathways and rates for this compound are not well-documented. It is known that phenylmercury acetate is metabolized in organisms, breaking down into inorganic mercury. nih.gov Abiotic methylation, driven by chemical reactions in the environment, is also a possible transformation pathway for mercury, influenced by factors like pH and the presence of methyl donors. researchgate.net
Table 2: Key Processes in Mercury Transformation
| Process | Description | Mediated By |
| Methylation | Conversion of inorganic mercury to methylmercury. | Primarily anaerobic microorganisms (e.g., sulfate-reducing bacteria). |
| Demethylation | Conversion of methylmercury to inorganic mercury. | Biotic and abiotic factors. |
| Degradation | Breakdown of organomercury compounds into other forms. | Biological and chemical processes. |
This table outlines the major transformation processes affecting mercury in the environment.
Studies on Complexation and Binding Mechanisms, Particularly with Sulfur Ligands in Biological Matrices
The interaction of mercury with sulfur-containing ligands is a critical aspect of its biogeochemistry and toxicology. nih.gov Mercury has a high affinity for sulfhydryl groups found in amino acids and proteins. This binding can influence the transport, bioavailability, and toxicity of mercury compounds. nih.govnih.gov
For this compound, the presence of the phenylsulfanyl group already indicates a mercury-sulfur bond. In biological systems, it is likely that this compound would interact with other sulfur-containing molecules. Research on similar compounds has shown that the nature of the sulfur ligand can influence the reactivity of the mercury-carbon bond. nih.gov The complexation of mercury with dissolved organic matter, which often contains sulfur functional groups, can also affect its mobility and bioavailability in aquatic systems. nih.gov Computational studies have explored the coordination of mercury with sulfur and selenium-containing ligands, providing insights into the fundamental principles of these interactions. rsc.org
Development and Application of Advanced Analytical Methodologies for Organomercury Speciation in Environmental Research
Accurate determination of the different species of mercury in environmental samples is essential for understanding their fate, transport, and toxicity. vliz.bescilit.comresearchgate.net Various analytical techniques have been developed for the speciation of organomercury compounds.
High-performance liquid chromatography (HPLC) coupled with sensitive detection methods, such as chemiluminescence or inductively coupled plasma mass spectrometry (ICP-MS), is a powerful tool for separating and quantifying different mercury species, including phenylmercury. nih.gov Sample preparation methods, such as acid leaching and liquid-liquid extraction, are often required to isolate the target compounds from complex environmental matrices. nih.gov The development of certified reference materials is also crucial for ensuring the accuracy and reliability of these analytical methods. scispace.com
Table 3: Analytical Techniques for Organomercury Speciation
| Technique | Principle | Application |
| HPLC-Chemiluminescence | Separation by HPLC followed by detection based on light emission from a chemical reaction. | Determination of various mercury species in water and biological samples. nih.gov |
| HPLC-ICP-MS | Separation by HPLC with elemental detection by ICP-MS. | Highly sensitive and selective for mercury speciation in environmental samples. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Often used for methylmercury analysis after derivatization. scispace.com |
This table summarizes some of the advanced analytical methods used for mercury speciation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
